N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15079674
InChI: InChI=1S/C22H28N4O3S/c1-3-17-24-25-21(30-17)23-19(27)18-15-9-5-6-10-16(15)20(28)26(13-14-29-2)22(18)11-7-4-8-12-22/h5-6,9-10,18H,3-4,7-8,11-14H2,1-2H3,(H,23,25,27)
SMILES:
Molecular Formula: C22H28N4O3S
Molecular Weight: 428.5 g/mol

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide

CAS No.:

Cat. No.: VC15079674

Molecular Formula: C22H28N4O3S

Molecular Weight: 428.5 g/mol

* For research use only. Not for human or veterinary use.

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide -

Specification

Molecular Formula C22H28N4O3S
Molecular Weight 428.5 g/mol
IUPAC Name N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(2-methoxyethyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclohexane]-4-carboxamide
Standard InChI InChI=1S/C22H28N4O3S/c1-3-17-24-25-21(30-17)23-19(27)18-15-9-5-6-10-16(15)20(28)26(13-14-29-2)22(18)11-7-4-8-12-22/h5-6,9-10,18H,3-4,7-8,11-14H2,1-2H3,(H,23,25,27)
Standard InChI Key HBMPNAZFYCXCAD-UHFFFAOYSA-N
Canonical SMILES CCC1=NN=C(S1)NC(=O)C2C3=CC=CC=C3C(=O)N(C24CCCCC4)CCOC

Introduction

Synthesis Pathway

Although specific synthesis details for this compound are unavailable, general methods for similar molecules involve:

  • Preparation of Thiadiazole Derivatives: Starting with thiourea derivatives or hydrazine-based precursors, thiadiazoles can be synthesized via cyclization reactions using carbon disulfide or other reagents.

  • Formation of Spirocyclic Systems: Spiro compounds are typically formed via intramolecular cyclization reactions involving pre-functionalized intermediates.

  • Amide Coupling: The carboxamide group can be introduced through coupling reactions using activated carboxylic acids or acid chlorides with amines.

Potential Applications

Based on the structural features and analogs:

  • Pharmacological Activities:

    • Anti-inflammatory: Thiadiazole derivatives have been studied as inhibitors of enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory processes.

    • Antimicrobial: Spirocyclic thiadiazoles have shown activity against bacterial and fungal pathogens.

    • Anticancer: Similar spirocyclic frameworks have been explored for their cytotoxic effects on cancer cell lines.

  • Drug Development: The spirocyclic structure may enhance specificity and stability, making it a candidate for further optimization in drug design.

Table 1: Examples of Related Compounds with Biological Activities

Compound NameKey Functional GroupsBiological Activity
N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide Thiadiazole, BenzamideAntimicrobial
7-Oxo-7H-thiazolo[3,2-b]-1,2,4-triazine derivatives Thiazole, Carboxylic AcidAntibacterial, Antitubercular
Spiro[indole-pyridine]-carboxamides Spirocyclic Indole-Pyridine, AmideMolecular Docking Potential

Characterization Techniques

For compounds like this one, the following analytical methods are typically employed:

  • Nuclear Magnetic Resonance (NMR):

    • 1H^1H-NMR and 13C^{13}C-NMR to confirm the structure and identify functional groups.

  • Mass Spectrometry (MS):

    • To determine molecular weight and fragmentation patterns.

  • X-ray Crystallography:

    • For precise three-dimensional structural elucidation.

Challenges:

  • Complex synthesis pathways may limit large-scale production.

  • Limited data on toxicity and bioavailability require further investigation.

Future Research:

  • Conducting molecular docking studies to predict binding affinity to biological targets.

  • Evaluating pharmacokinetics and pharmacodynamics in preclinical models.

This compound represents a promising candidate for further exploration in medicinal chemistry due to its unique structural features and potential biological activities. Detailed experimental studies are needed to fully understand its properties and applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator